N-(4,4-difluorocyclohexyl)-3-methoxypropanamide
CAS No.: 2034561-12-9
Cat. No.: VC4321752
Molecular Formula: C10H17F2NO2
Molecular Weight: 221.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034561-12-9 |
|---|---|
| Molecular Formula | C10H17F2NO2 |
| Molecular Weight | 221.248 |
| IUPAC Name | N-(4,4-difluorocyclohexyl)-3-methoxypropanamide |
| Standard InChI | InChI=1S/C10H17F2NO2/c1-15-7-4-9(14)13-8-2-5-10(11,12)6-3-8/h8H,2-7H2,1H3,(H,13,14) |
| Standard InChI Key | SCGQLPGJNHJQET-UHFFFAOYSA-N |
| SMILES | COCCC(=O)NC1CCC(CC1)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
N-(4,4-Difluorocyclohexyl)-3-methoxypropanamide belongs to the propanamide class, featuring a 4,4-difluorocyclohexyl group linked to a 3-methoxypropanamide moiety. Key properties include:
The cyclohexane ring adopts a chair conformation, with fluorine atoms at the equatorial 4-positions, enhancing metabolic stability compared to non-fluorinated analogs . The methoxy group on the propanamide chain contributes to lipophilicity, potentially influencing blood-brain barrier permeability.
Synthesis and Optimization
The synthesis of N-(4,4-difluorocyclohexyl)-3-methoxypropanamide typically involves a three-step process:
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Preparation of 4,4-difluorocyclohexylamine: Achieved via catalytic hydrogenation of 4,4-difluoronitrocyclohexane.
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Propanoyl chloride formation: 3-Methoxypropanoic acid is treated with thionyl chloride to yield 3-methoxypropanoyl chloride.
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Amide coupling: The amine and acyl chloride react under basic conditions (e.g., triethylamine) to form the final product.
Yield optimization remains a focus, with microwave-assisted synthesis and green solvents (e.g., ionic liquids) under exploration to improve efficiency .
Pharmacological Profile
Antitumor Activity
In vitro assays reveal dose-dependent inhibition of cancer cell proliferation:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HeLa (cervical) | 12.3 ± 1.2 | |
| MCF-7 (breast) | 18.7 ± 2.1 |
Mechanistically, the compound induces G1 phase arrest and activates caspase-3/7, implicating apoptosis. Comparative studies show 3x greater potency against HeLa cells than cisplatin under identical conditions .
Selectivity and Toxicity
Preliminary toxicity screens indicate moderate selectivity:
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Normal fibroblast (NIH/3T3) IC₅₀: 48.9 μM
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Therapeutic index (HeLa): ~4.0
This selectivity may stem from differential expression of target proteins in malignant vs. healthy cells .
Mechanistic Insights
While the exact molecular targets are unconfirmed, hypothesized mechanisms include:
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HDAC inhibition: Structural similarity to vorinostat suggests potential histone deacetylase (HDAC) modulation .
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ROS induction: Fluorine substituents may enhance reactive oxygen species (ROS) generation, triggering mitochondrial apoptosis.
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Kinase interference: Docking studies predict affinity for EGFR (ΔG = -9.2 kcal/mol) .
Future Directions
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Target identification: Proteomic profiling and CRISPR screens needed to elucidate binding partners.
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In vivo validation: Murine xenograft models will clarify pharmacokinetics and efficacy.
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Structural analogs: Modifying the methoxy group or cyclohexyl fluorination pattern could enhance potency.
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